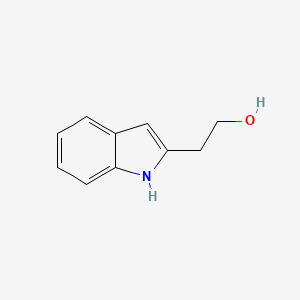

2-(1H-indol-2-yl)ethanol

Übersicht

Beschreibung

“2-(1H-indol-2-yl)ethanol” is also known as Tryptophol . It is an indolyl alcohol that is ethanol substituted by a 1H-indol-3-yl group at position 2 . It has a role as a Saccharomyces cerevisiae metabolite, an auxin, and a plant metabolite .

Molecular Structure Analysis

The molecular formula of “2-(1H-indol-2-yl)ethanol” is C10H11NO . The molecular weight is 161.20 g/mol . The InChIKey is JZYHZABGLQFCHU-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C2C(=C1)C=C(N2)CCO .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-indol-2-yl)ethanol” include a molecular weight of 161.20 g/mol, XLogP3 of 1.7, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 2, Exact Mass of 161.084063974 g/mol, Monoisotopic Mass of 161.084063974 g/mol, Topological Polar Surface Area of 36 Ų, Heavy Atom Count of 12, Formal Charge of 0, Complexity of 149 .Wissenschaftliche Forschungsanwendungen

- Field: Pharmaceutical Chemistry

- Application: Indole derivatives have shown potential as antiviral agents .

- Method: Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested .

- Results: One compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .

- Field: Pharmaceutical Chemistry

- Application: Certain indole derivatives have been evaluated for their in vivo anti-inflammatory activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

- Field: Industrial Biotechnology

- Application: Indole has value for flavor and fragrance applications, for example, in the food industry or perfumery .

- Method: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

- Results: The specific results or outcomes were not detailed in the source .

Antiviral Activity

Anti-inflammatory Activity

Industrial Applications

- Field: Pharmaceutical Chemistry

- Application: Indole derivatives have shown potential as anticancer agents .

- Method: Specific derivatives were prepared and tested .

- Results: The specific results or outcomes were not detailed in the source .

- Field: Pharmaceutical Chemistry

- Application: Certain indole derivatives have been evaluated for their anti-HIV activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

- Field: Pharmaceutical Chemistry

- Application: Indole derivatives have been evaluated for their antioxidant activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

Anticancer Activity

Anti-HIV Activity

Antioxidant Activity

- Field: Pharmaceutical Chemistry

- Application: Indole derivatives have been evaluated for their antimicrobial activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

- Field: Pharmaceutical Chemistry

- Application: Certain indole derivatives have been evaluated for their antitubercular activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

- Field: Pharmaceutical Chemistry

- Application: Indole derivatives have been evaluated for their antidiabetic activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

- Field: Pharmaceutical Chemistry

- Application: Indole derivatives have been evaluated for their antimalarial activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

- Field: Pharmaceutical Chemistry

- Application: Indole derivatives have been evaluated for their anticholinesterase activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

Antimicrobial Activity

Antitubercular Activity

Antidiabetic Activity

Antimalarial Activity

Anticholinesterase Activities

Eigenschaften

IUPAC Name |

2-(1H-indol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,7,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYHZABGLQFCHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-2-yl)ethanol | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2844420.png)

![[4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B2844421.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide](/img/structure/B2844422.png)

![Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B2844424.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2844429.png)

![3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2844434.png)

![Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844435.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B2844438.png)

![Ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate](/img/structure/B2844440.png)